N,N-dimethylprop-2-ynamide

Description

Historical Evolution and Significance of Ynamide Chemistry

The chemistry of ynamides dates back to their discovery by Viehe in 1972. taylorfrancis.com However, for a considerable period, their synthetic potential remained largely unexplored due to challenges in their preparation. taylorfrancis.comoup.com The turn of the 21st century marked a renaissance in ynamide chemistry, spurred by the development of more efficient and reliable synthetic methods. orgsyn.orgtaylorfrancis.com These advancements, such as copper-catalyzed coupling reactions, have made a wide variety of ynamides readily accessible, including on a multi-gram scale. orgsyn.orgbrad.ac.uknih.gov

The significance of ynamide chemistry in contemporary organic synthesis is vast and continues to grow. rsc.orgoup.com Ynamides are prized for their versatility, participating in a wide array of chemical transformations to construct complex molecular architectures that would be difficult to achieve otherwise. rsc.org Their unique electronic properties allow for high levels of chemo-, regio-, and stereoselectivity in reactions. orgsyn.org They serve as precursors to a diverse range of functional groups and heterocyclic scaffolds, which are core components of many pharmaceuticals and natural products. tandfonline.combrad.ac.uk The development of ynamide coupling reagents has also shown promise in greening peptide synthesis. acs.orgnih.gov

N,N-Dimethylprop-2-ynamide as a Core Representative of the Ynamide Class

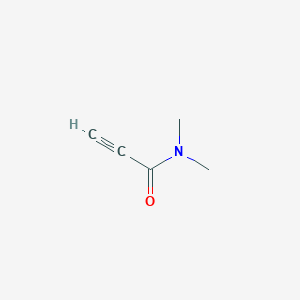

This compound, with the chemical formula C5H7NO, serves as a fundamental example of the ynamide functional group. nih.govescientificsolutions.com Its structure consists of a terminal alkyne, a carbonyl group, and a dimethylamino moiety. This particular substitution pattern makes it a valuable reagent in various chemical reactions. The terminal alkyne allows for participation in reactions like click chemistry, while the amide group influences the electronic nature and reactivity of the triple bond.

The utility of this compound and other terminal ynamides is highlighted in their application in nucleophilic addition reactions. For instance, they can undergo catalytic enantioselective additions to aldehydes and ketones, forming chiral propargylic alcohols which are versatile synthetic intermediates. nih.gov The reactivity of this compound is a direct consequence of the polarized triple bond, which facilitates both nucleophilic and electrophilic additions. brad.ac.uk

Comparative Analysis with Related N-Alkynyl Amides and Ynamine Analogues in Chemical Reactivity

The reactivity of this compound is best understood through comparison with related N-alkynyl amides (other ynamides) and their parent compounds, ynamines.

Ynamides vs. Ynamines: Ynamines, which lack an electron-withdrawing group on the nitrogen atom, are considerably more reactive and less stable than ynamides. rsc.orgorgsyn.org The lone pair of electrons on the nitrogen in ynamines strongly donates into the alkyne, making them highly susceptible to hydrolysis and difficult to handle. orgsyn.orgbrad.ac.uk The electron-withdrawing group (like the carbonyl in an amide) in ynamides tempers the nitrogen's electron-donating ability, striking a fine balance between stability and reactivity. dicp.ac.cnacs.org This increased stability allows for better reaction control and broader synthetic applicability. nih.gov

Comparison among Ynamides: The nature of the electron-withdrawing group on the nitrogen atom significantly influences the reactivity of the ynamide. For instance, sulfonamides are often used in ynamide chemistry and can exhibit different reactivity profiles compared to carboxamides like this compound. nih.gov The reactivity can be tuned by changing the substituents; for example, incorporating a less electron-withdrawing group on the nitrogen can increase the ynamide's reactivity. nih.gov

N-Alkynyl Amides vs. Other N-Alkynyl Compounds: The reactivity of ynamides can also be compared to other N-alkynyl compounds like N-alkynyl azoles. While their chemistry often mirrors that of traditional ynamides, there can be notable differences in reactivity and applications. researchgate.net Similarly, 1-alkynyltriazenes have been investigated as functional analogues of ynamides, showing parallel reactivity in cycloadditions and other transformations. epfl.ch

The following table provides a comparative overview of the reactivity of these classes of compounds.

| Compound Class | General Structure | Key Reactivity Characteristics | Stability |

| Ynamines | R-C≡C-NR'₂ | Highly nucleophilic β-carbon. Very reactive towards electrophiles. Prone to hydrolysis. | Low |

| This compound | H-C≡C-CON(CH₃)₂ | Moderated reactivity due to the amide group. Undergoes nucleophilic and electrophilic additions, cycloadditions. | Moderate |

| N-Alkynyl Sulfonamides | R-C≡C-NSO₂R' | Generally stable. The sulfonyl group is strongly electron-withdrawing, influencing regioselectivity in addition reactions. d-nb.info | High |

| N-Alkynyl Azoles | R-C≡C-N(azole) | Reactivity can mirror ynamides, but the azole ring can participate in or influence reactions. researchgate.net | Varies |

| 1-Alkynyltriazenes | R-C≡C-N=N-NR'₂ | Reactivity parallels ynamides in cycloadditions and additions with acids. epfl.ch | Moderate |

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethylprop-2-ynamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO/c1-4-5(7)6(2)3/h1H,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYABMBZLFIIBCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2682-34-0 | |

| Record name | N,N-dimethylprop-2-ynamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for N,n Dimethylprop 2 Ynamide and Its Structural Analogues

Dehydrohalogenation Strategies for Ynamide Construction

Dehydrohalogenation of halo-substituted enamides represents one of the foundational strategies for the synthesis of ynamides. brad.ac.ukorgsyn.org This approach typically involves the elimination of a hydrogen halide from a suitable precursor to form the characteristic carbon-carbon triple bond of the ynamide functionality.

Historically, this method was among the first to be developed for ynamide preparation. brad.ac.uk A common pathway involves the treatment of β-bromoenamides with a strong base, such as potassium tert-butoxide (KOt-Bu), to induce elimination and afford the desired ynamide. nih.gov For example, (Z)-β-bromoenamides can be converted to ynamides in moderate to excellent yields via this base-mediated elimination. nih.gov

Another variation of this strategy employs β,β-dichloroenamides as precursors. These can be converted to terminal ynamides through a lithium-halogen exchange, followed by elimination. brad.ac.uk The process starts with the reaction of the dichloroenamide with two equivalents of n-butyllithium (n-BuLi), which generates a lithiated ynamide intermediate. This intermediate can then be quenched to yield the terminal ynamide. brad.ac.uk This method is advantageous as the lithiated intermediate can also be trapped with various electrophiles to create functionalized internal ynamides. brad.ac.uk

Table 1: Comparison of Dehydrohalogenation Precursors

| Precursor | Typical Base | Key Features |

|---|---|---|

| β-Bromoenamides | Potassium tert-butoxide | Effective for Z-isomers; yields can be moderate to excellent. nih.gov |

| β,β-Dichloroenamides | n-Butyllithium | Proceeds via a lithiated ynamide intermediate; allows for subsequent functionalization. brad.ac.uk |

Nucleophilic Substitution and Amidation Reactions for Formation of the Ynamide Core

Direct N-alkynylation of amine derivatives through nucleophilic substitution and amidation reactions constitutes a more direct and attractive approach for constructing the ynamide core. orgsyn.orgnih.gov These methods involve the formation of the critical N–C≡C bond in a single operation by coupling an amine derivative with an alkynylating agent. thieme-connect.com

While early methods had limitations, particularly with substrates like lactams and acyclic carbamates, recent advancements have significantly broadened the scope of these reactions. nih.gov The development of robust protocols has made ynamides more accessible, positioning them as readily available building blocks in organic synthesis. orgsyn.org

The core of this strategy is the reaction of a metalated amide (a nucleophile) with an electrophilic alkynylating species. This direct coupling has become a cornerstone of modern ynamide synthesis, largely supplanting older, less efficient methods. orgsyn.orgnih.gov

Metal-Mediated N-Alkynylation Approaches

The advent of metal-mediated and metal-catalyzed reactions has revolutionized ynamide synthesis, offering high efficiency, generality, and functional group tolerance. orgsyn.org Copper and palladium complexes are at the forefront of these methodologies.

Copper-Catalyzed Cross-Coupling Protocols

Copper-catalyzed cross-coupling reactions are arguably the most efficient, straightforward, and widely used methods for ynamide synthesis to date. orgsyn.org These protocols generally involve the coupling of an amide, carbamate, or sulfonamide with an alkynyl halide.

A significant breakthrough was the development by the Hsung group of a copper-catalyzed N-alkynylation of amides with alkynyl bromides. nih.govorganic-chemistry.org An early system utilized copper(I) cyanide or iodide as the catalyst, N,N'-dimethylethylenediamine (DMEDA) as the ligand, and potassium phosphate (K3PO4) as the base in refluxing toluene. nih.govthieme-connect.com While effective for oxazolidinones and lactams, this initial protocol gave unsatisfactory results with other amides. nih.gov

A subsequent, more general procedure was developed using a catalytic system of copper(II) sulfate pentahydrate (CuSO4·5H2O) and 1,10-phenanthroline. thieme-connect.comorganic-chemistry.org This improved system proved remarkably efficient for the amination of bromoalkynes with a broad range of nitrogen nucleophiles, including carbamates, oxazolidinones, lactams, acyclic secondary amides, and sulfonamides. thieme-connect.com

Another powerful variant uses 1,1-dibromo-1-alkenes as practical and stable alkynylating agents. orgsyn.org In a typical reaction, the 1,1-dibromo-1-alkene is coupled with a nitrogen nucleophile using a copper(I) iodide catalyst and a DMEDA ligand. orgsyn.org This approach has proven to be robust for preparing a wide variety of ynamides on a gram scale. orgsyn.org

Table 2: Key Copper-Catalyzed Systems for Ynamide Synthesis

| Copper Source | Ligand | Base | Key Features |

|---|---|---|---|

| CuCN or CuI | N,N'-Dimethylethylenediamine (DMEDA) | K3PO4 | First direct, atom-economical catalytic method; good for oxazolidinones and lactams. nih.gov |

| CuSO4·5H2O | 1,10-Phenanthroline | K3PO4 | More general and efficient; broad scope of N-nucleophiles. thieme-connect.comorganic-chemistry.org |

Palladium-Catalyzed Synthesis of Ynamide Complexes

Palladium catalysis offers complementary strategies for ynamide synthesis and functionalization. While less common for the direct formation of the N-C≡C bond compared to copper, palladium catalysts are pivotal in transformations involving ynamides. acs.org

Palladium-catalyzed reactions often involve the activation of ynamides toward nucleophilic attack or their participation in cascade cyclizations. nih.govresearchgate.net For instance, a palladium-catalyzed three-component coupling reaction of ynamides with aryl iodides and boronic acids has been developed to produce various enamide derivatives with high regioselectivity. acs.org The mechanism is believed to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by insertion of the ynamide. acs.org

Furthermore, palladium catalysts like Pd(PPh3)4 have been employed in the intramolecular cyclization of N-alkynyl alkyloxycarbamates to generate 4-halo-oxazolones under mild conditions. acs.org Palladium catalysis is also central to cascade reactions, such as the cyclization/Suzuki coupling/6π-electrocyclization of bromoenynamides, which provides a modular route to complex azabicycles. nih.gov

Alkynyliodonium Salt-Based Amination Reactions

The reaction of metalated amides with alkynyliodonium salts was one of the first effective methods for the direct N-alkynylation of amine derivatives. nih.gov This approach involves the nucleophilic addition of a lithiated amine or amide to an electrophilic alkynyliodonium salt, such as an alkynyl(phenyl)iodonium triflate. nih.govthieme-connect.com

The proposed mechanism involves the nucleophilic addition of the amide anion beta to the iodine atom of the alkynyliodonium salt. thieme-connect.com This is followed by a 1,2-shift from the resulting vinylcarbene intermediate to form the ynamide. nih.govthieme-connect.com This methodology has proven particularly effective for the synthesis of sulfonyl-substituted ynamides and was instrumental in the first synthesis of chiral ynamides. nih.gov

However, this strategy has several limitations. It is most successful for sulfonamide derivatives, while other carboxamides, lactams, and acyclic carbamates often result in low yields. nih.gov A significant drawback is that the method is generally restricted to the synthesis of ynamides where the alkyne substituent is a hydrogen, trialkylsilyl, or aryl group. nih.gov

Industrial Production Methods and Scalability Considerations

While ynamides have proven exceptionally useful as synthetic building blocks, the development of reliable and industrially scalable synthesis methods from inexpensive starting materials remains a critical area of research. nih.govacs.org The transition from laboratory-scale synthesis to large-scale industrial production requires methods that are not only high-yielding but also cost-effective, safe, and environmentally sustainable.

Many of the modern metal-catalyzed methods, particularly copper-catalyzed cross-couplings, are amenable to scale-up. For instance, the Danheiser protocol, involving the coupling of amides with alkynyl bromides, can be conveniently performed on a gram scale with excellent yields. nih.gov Similarly, couplings using 1,1-dibromo-1-alkenes have been shown to be effective for multi-gram preparations. orgsyn.org

Recently, efforts have focused on developing more step-economic and practical strategies suitable for industrial application. A notable advancement is a transition-metal-free, one-step synthesis of ynamides from inexpensive starting materials like (Z)-1,2-dichloroethene. rsc.orgacs.org This method offers a robust and modular approach that overcomes many limitations of previous syntheses. rsc.org Such developments are crucial for making ynamide coupling reagents more readily available at a reasonable cost for applications like peptide synthesis. acs.org The potential for continuous flow processes, which has been successfully applied to the synthesis of other amine derivatives, could offer further advantages in scalability, safety, and efficiency for ynamide production. cetjournal.it

Divergent Synthetic Pathways to Ynamides and Enamides

Ynamides, including N,N-dimethylprop-2-ynamide, are highly versatile building blocks in organic synthesis due to the unique reactivity of their polarized carbon-carbon triple bond. nih.govnih.gov This reactivity allows for divergent synthetic strategies, enabling the selective formation of various functionalized enamides and other complex nitrogen-containing molecules from a common ynamide precursor. These pathways are distinguished by their ability to control stereochemistry and introduce a wide array of substituents, showcasing the synthetic utility of ynamides as pivotal intermediates.

A foundational divergent approach begins with the synthesis of ynamides and enamides from terminal alkynes. Research has demonstrated that the reaction of arylacetylenes with dibenzenesulfonimide can be directed to selectively produce either ynamides or enamides under metal-free conditions. researchgate.net The presence of a hypervalent iodine reagent facilitates an oxidative C(sp)-H bond amidation to yield ynamides. researchgate.net Conversely, in the absence of an oxidant, a direct hydroamidation occurs, leading to the formation of enamides. researchgate.net

Once synthesized, ynamides serve as a branching point for numerous divergent transformations. A key area of development has been the stereoselective conversion of ynamides to enamides, particularly the synthesis of Z-enamides, which are often thermodynamically less favored. acs.org

Gold-Catalyzed Stereoselective Hydrogenation

A highly efficient method for the synthesis of Z-enamides involves the heterogeneous gold-catalyzed stereoselective hydrogenation of ynamides. nih.gov Using a commercially available gold on titanium dioxide (Au/TiO₂) catalyst with ammonium formate as an inexpensive and easy-to-handle hydrogen source, a wide range of ynamides can be converted to their corresponding Z-enamides with high stereoselectivity and yields, often up to 99%. organic-chemistry.org This method avoids the over-reduction to alkanes, a common side reaction in palladium-catalyzed hydrogenations. acs.orgorganic-chemistry.org The reaction is believed to proceed via the decomposition of ammonium formate on the gold nanoparticle surface, generating hydrogen that then undergoes a cis-addition to the alkyne triple bond. organic-chemistry.orgacs.org This process demonstrates excellent functional group tolerance, accommodating aromatic, heteroaromatic, and aliphatic ynamides. organic-chemistry.org

| Ynamide Substrate | Product | Yield (%) | Z/E Ratio |

|---|---|---|---|

| N-Phenyl-N-tosylprop-1-yn-1-amine | (Z)-N-Phenyl-N-tosylprop-1-en-1-amine | 95 | >99:1 |

| N-(4-Methoxyphenyl)-N-tosylprop-1-yn-1-amine | (Z)-N-(4-Methoxyphenyl)-N-tosylprop-1-en-1-amine | 98 | >99:1 |

| N-(Thiophen-2-yl)-N-tosylprop-1-yn-1-amine | (Z)-N-(Thiophen-2-yl)-N-tosylprop-1-en-1-amine | 92 | >99:1 |

| N-Butyl-N-tosylprop-1-yn-1-amine | (Z)-N-Butyl-N-tosylprop-1-en-1-amine | 89 | >99:1 |

Rhodium-Catalyzed Carbozincation

For the synthesis of more complex, multisubstituted enamides, rhodium-catalyzed carbozincation of ynamides presents a powerful and flexible divergent strategy. nih.govresearchgate.net This method utilizes diorganozinc reagents or functionalized alkylzinc halides to introduce a wide variety of substituents onto the enamide backbone with high regio- and stereoselectivity. nih.govacs.org The reaction proceeds via the formation of an alkenylzinc intermediate, which can be subsequently trapped in further carbon-carbon bond-forming reactions, such as acylation or palladium-catalyzed Negishi cross-coupling, to yield trisubstituted enamides. acs.orgthieme-connect.com This multi-component approach allows for significant diversification from a single ynamide starting material. acs.org

| Ynamide Substrate | Organozinc Reagent | Subsequent Reaction | Final Product | Overall Yield (%) |

|---|---|---|---|---|

| N-(Phenylethynyl)oxazolidin-2-one | Et₂Zn | Protonolysis | (E)-N-(1-Phenylprop-1-en-2-yl)oxazolidin-2-one | 85 |

| N-(Phenylethynyl)oxazolidin-2-one | Ph₂Zn | Protonolysis | (E)-N-(1,2-Diphenylvinyl)oxazolidin-2-one | 78 |

| N-(Hex-1-yn-1-yl)oxazolidin-2-one | Et₂Zn | Acylation (Benzoyl Chloride) | (Z)-N-(3-Benzoyl-4-ethyloct-3-en-4-yl)oxazolidin-2-one | 56 |

| N-(Hex-1-yn-1-yl)oxazolidin-2-one | Et₂Zn | Negishi Coupling (Iodobenzene) | (Z)-N-(4-Ethyl-3-phenyloct-3-en-4-yl)oxazolidin-2-one | 65 |

Brønsted Acid-Promoted Divergent Reactions

Another compelling example of divergent synthesis is the reaction of ynamides with azides, promoted by a simple Brønsted acid like triflic acid. nih.govrsc.org This methodology showcases how the choice of a reaction partner can completely alter the reaction pathway, leading to structurally distinct products. nih.govrsc.org The reaction is believed to proceed through a transient keteniminium triflate intermediate. nih.gov Depending on the structure of the azide (B81097) used, this intermediate can be channeled into different pathways, yielding either β-enaminoamides or biologically significant oxazolidine-2,4-diones in a highly selective manner. nih.govrsc.org This azide-controlled divergence highlights a novel reactivity pattern for ynamide systems, moving beyond traditional cycloadditions. nih.gov

These methodologies underscore the role of ynamides as central hubs in divergent synthesis. By carefully selecting catalysts and reaction partners, a single ynamide substrate, such as this compound or its analogues, can be elaborated into a diverse library of enamides with controlled stereochemistry and substitution patterns, as well as other valuable heterocyclic structures. acs.org

Mechanistic Investigations and Reactivity Profiles of N,n Dimethylprop 2 Ynamide

Fundamental Principles Governing Ynamide Reactivity

Ynamides, including N,N-dimethylprop-2-ynamide, are a class of organic compounds characterized by a nitrogen atom bearing an electron-withdrawing group (EWG) directly attached to a carbon-carbon triple bond. taylorfrancis.com This unique structural arrangement governs their stability and reactivity, making them versatile building blocks in organic synthesis. nih.govnih.gov Unlike the more reactive and difficult-to-handle ynamines, the presence of the EWG in ynamides modulates the electron density of the alkyne, striking a balance between stability and reactivity. nih.govnih.gov

The reactivity of this compound is fundamentally dictated by the electronic properties arising from the interaction between the nitrogen atom's lone pair and the alkyne's π-system. nih.gov The nitrogen atom donates its lone pair of electrons into the triple bond, a phenomenon that induces a strong polarization. rsc.org This polarization results in the α-carbon (the carbon atom adjacent to the nitrogen) becoming electron-deficient and thus electrophilic, while the β-carbon (the terminal carbon of the triple bond) becomes electron-rich and nucleophilic. rsc.orgbrad.ac.uk

This inherent polarity is a defining characteristic of ynamides and is responsible for their distinct reactivity compared to conventional alkynes. nih.govrsc.org The mesomeric resonance structures illustrate this charge distribution, with a significant contribution from a zwitterionic form where the nitrogen bears a positive charge and the β-carbon a negative charge. nih.gov This electronic predisposition makes the α-carbon susceptible to attack by nucleophiles and the β-carbon prone to attack by electrophiles. brad.ac.uk

The N,N-dimethyl amide group in this compound serves as a crucial electron-withdrawing group (EWG). nih.gov This group significantly influences the compound's stability and reactivity profile by delocalizing the nitrogen's lone pair of electrons into the adjacent carbonyl group. nih.govauburn.edu This resonance delocalization tempers the electron-donating capacity of the nitrogen atom towards the alkyne, which in turn stabilizes the molecule compared to ynamines that lack such an EWG. nih.govnih.gov

The electron-withdrawing nature of the amide functionality reduces the electron density on the nitrogen atom, which modulates the polarization of the triple bond. nih.govnih.gov While the fundamental α-electrophilic and β-nucleophilic character is retained, the magnitude of this polarization is controlled by the amide group. nih.gov This moderation prevents the uncontrolled reactivity often seen with ynamines and allows for more predictable and selective transformations. nih.gov The amide group's inductive and resonance effects create a finely tuned electronic environment that has been extensively exploited in a wide array of synthetic applications. nih.govnih.gov

Addition Reactions to the Triple Bond Motif

The polarized nature of the triple bond in this compound makes it highly susceptible to a variety of addition reactions. The regiochemical and stereochemical outcomes of these reactions can be controlled by the choice of reagents and reaction conditions, leading to the synthesis of highly functionalized and stereodefined enamides. scilit.com

Given the electronic bias of the ynamide triple bond, nucleophilic additions typically occur at the electrophilic α-carbon. brad.ac.ukacs.org This regioselectivity is a general and predictable feature of ynamide chemistry. acs.org A wide range of nucleophiles, including organometallic reagents, amines, and thiols, can add across the triple bond.

However, the regioselectivity can be reversed under certain conditions, leading to β-addition. acs.org Strategies to achieve this "umpolung" reactivity include the use of specific metals that can chelate to the carbonyl oxygen, thereby directing the nucleophile to the β-position, or through radical-mediated pathways. acs.orgresearchgate.net For instance, while acidic conditions generally favor α-addition, basic conditions can promote β-addition, as demonstrated in hydroamidation and hydrophosphorylation reactions. researchgate.net

Table 1: Regioselectivity in Nucleophilic Additions to Ynamides

| Reaction Type | Conditions | Typical Regioselectivity | Key Factor | Reference |

|---|---|---|---|---|

| Carboxylic Acid Addition | Acidic | α-Addition | Inherent polarization of the ynamide. | researchgate.net |

| Hydroamidation | Basic | β-Addition (trans-selective) | Base-promoted mechanism reverses normal regioselectivity. | researchgate.net |

| Aldehyde Addition (with Zn(OTf)₂) | Catalytic Zn(OTf)₂ / N-methylephedrine | α-Addition | Lewis acid activation of the aldehyde. | nih.govrsc.org |

| Acyl Chloride Addition (with CuI) | Catalytic CuI | α-Addition | Copper-catalyzed activation. | nih.gov |

Electrophilic additions to this compound typically occur at the nucleophilic β-carbon. brad.ac.ukrsc.org This reaction pathway often proceeds through a highly reactive keteniminium ion intermediate, which is formed upon the initial attack of the electrophile. rsc.orgacs.org This transient species is then susceptible to nucleophilic attack at the α-carbon.

Table 2: Examples of Electrophilic Addition Reactions to Ynamides

| Electrophile/Reagent System | Intermediate | Product | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| DMPU/HX (X = Cl, Br) | Keteniminium ion | β-Halo-α-hydro-enamide | Syn-addition | acs.org |

| AlCl₃/H₂O | Keteniminium ion | (E)-α-Chloroenamide | Regio- and stereo-specific hydrochlorination | researchgate.net |

| ICl | Keteniminium ion | (E/Z)-α-Chloro-β-iodo-enamide | Mixture of E/Z isomers | researchgate.net |

| Iodine(III) electrophile / Arene | Distorted keteniminium ion | α-Aryl-β-iodanyl enamide | Trans-selective | rsc.org |

Hydrofunctionalization encompasses a broad category of reactions where H-X is added across the triple bond. For ynamides, these reactions are crucial for synthesizing a variety of substituted enamides, which are valuable synthetic intermediates. scilit.com

Hydroboration is a prominent example of hydrofunctionalization. The reaction of ynamides with borane (B79455) reagents like pinacolborane (HBpin) can be catalyzed by various metals or phosphines to yield β-borylenamides. rsc.orgresearchgate.net The regioselectivity (α- vs. β-borylation) and stereoselectivity (cis vs. trans addition) can be controlled by the choice of catalyst and reaction conditions. researchgate.netresearchgate.net For instance, phosphine-catalyzed hydroboration can lead to (Z)-β-borylenamides through a formal cis addition. rsc.org In contrast, some copper-catalyzed systems can achieve trans-selective hydroboration via a radical mechanism. researchgate.net

Table 3: Selected Hydrofunctionalization Reactions of Ynamides

| Reaction | Catalyst/Reagent | Product | Key Features | Reference |

|---|---|---|---|---|

| Hydroboration | Tri-n-butyl phosphine | (Z)-β-Borylenamide | Regio- and stereo-selective formal cis-addition. | rsc.org |

| Hydroboration | CuI | α- or β-Borylenamide | Regioselectivity controlled by ynamide substituents. | researchgate.net |

| Hydrohalogenation | DMPU/HX (X = Cl, Br) | β-Halo-α-hydro-enamide | Metal-free, atom-economical, syn-addition. | acs.org |

| Hydroalkynylation | Gold(I) complex | Ynenamide | Regio- and stereoselective addition of terminal alkynes. | researchgate.net |

Cycloaddition and Cycloisomerization Pathways

The unique electronic properties of this compound, arising from the nitrogen atom's electron-donating effect on the alkyne, render it a versatile substrate in various cycloaddition and cycloisomerization reactions. These transformations provide efficient routes to complex nitrogen-containing cyclic and polycyclic frameworks.

[2+2+2] Cycloadditions in Organic Synthesis

Rhodium-catalyzed [2+2+2] cycloaddition reactions represent a powerful, atom-economical method for the synthesis of highly substituted aromatic compounds. rsc.org In this context, ynamides like this compound can react with two alkyne partners to construct substituted aniline (B41778) derivatives. The regioselectivity of these cycloadditions can often be controlled by the electronic properties of the reacting alkynes. rsc.org

A notable application of this methodology is the reaction of ynamides with diynes. For instance, the rhodium(I)-catalyzed asymmetric [2+2+2] cycloaddition of achiral aryl ynamides with various diynes has been demonstrated to produce structurally interesting and optically enriched N,O-biaryls with high enantioselectivity. nih.gov

| Catalyst | Reactants | Product Type | Key Features |

| Rhodium(I)-xylyl-BINAP complex | Aryl ynamides and diynes | Chiral N,O-biaryls | Asymmetric cycloaddition, modest diastereoselectivity, high enantioselectivity. nih.gov |

| Diene-ligated rhodium complex | Ynamides and nitroalkenes | Cyclobutenamides | Catalytic [2+2] cycloaddition, requires sodium tetraphenylborate (B1193919) for efficiency. wpmucdn.com |

Furthermore, rhodium complexes have been shown to catalyze the [2+2] cycloaddition of ynamides with nitroalkenes, yielding cyclobutenamides. The presence of sodium tetraphenylborate is crucial for the efficiency of this transformation. wpmucdn.com

Intramolecular Cyclization and Annulation Reactions

Ynamides are excellent substrates for intramolecular cyclization and annulation reactions, leading to a variety of nitrogen-containing heterocyclic compounds. These transformations can be initiated by various catalysts and reaction conditions.

One such example is the intramolecular cyclization of N-arylpropiolamides, which can be promoted by strong acids like triflic acid or Lewis acids such as aluminum chloride to yield functionalized 2-quinolones. libretexts.org The efficiency of this reaction can be significantly improved by using acidic zeolites at elevated temperatures. libretexts.org

Photoinduced oxidative cyclopropanation of ene-ynamides represents another powerful strategy for constructing complex bicyclic systems. This metal-free approach utilizes an organic acridinium (B8443388) photocatalyst to generate a cationic vinyl radical from the ynamide, which then undergoes a radical cascade to form 3-aza[n.1.0]bicycles. ucla.edulookchem.com This method is notable for its mild reaction conditions and its ability to generate structurally diverse and biologically relevant scaffolds. ucla.edulookchem.com

Oxidation and Reduction Chemistries

The carbon-carbon triple bond in this compound is susceptible to both oxidation and reduction, providing pathways to various functionalized products.

Oxidation:

Oxidative cleavage of the alkyne bond in ynamides can be achieved through ozonolysis. This reaction typically leads to the formation of an acid anhydride (B1165640) or a diketone, rather than complete fragmentation of the molecule. wikipedia.org If the ozonolysis is performed in the presence of water, the resulting anhydride is hydrolyzed to yield two carboxylic acid molecules. wikipedia.org For this compound, this would be expected to yield N,N-dimethyl oxamic acid and formic acid upon aqueous workup.

Another oxidative transformation involves the reaction of epoxy-ynamides with silver(I) fluoride (B91410) (AgF2), which acts as an oxidizing agent to produce epoxy-1,2-dioxo-amides. rsc.org While this has been demonstrated on more complex ynamide structures, it points to the possibility of oxidizing the triple bond of this compound to a 1,2-dicarbonyl functionality under appropriate conditions.

Reduction:

The reduction of this compound can lead to different products depending on the reagents and conditions employed. Catalytic hydrogenation of the triple bond would be expected to produce N,N-dimethylpropanamide (the fully saturated amide) or, with careful control of conditions, (Z)- or (E)-N,N-dimethylpropenamide. Ruthenium-based catalysts have been shown to be effective for the hydrogenation of various amides. nih.govscispace.com

Reduction of the amide functionality itself is also possible using powerful hydride reagents. Lithium aluminum hydride (LiAlH4) is a common reagent for the reduction of amides to amines. libretexts.orgyoutube.com Treatment of this compound with LiAlH4 would likely reduce both the alkyne and the amide, yielding N,N-dimethylpropan-1-amine. The reduction of amides to amines is a general and widely used transformation in organic synthesis. libretexts.orgyoutube.com

| Reaction Type | Reagent(s) | Expected Product(s) from this compound |

| Oxidation (Ozonolysis) | 1. O3; 2. H2O | N,N-dimethyloxamic acid and Formic acid wikipedia.org |

| Oxidation | AgF2 (on epoxy-ynamide) | 1,2-dioxo-amide derivative rsc.org |

| Reduction (Catalytic Hydrogenation) | H2, Ruthenium catalyst | N,N-dimethylpropanamide or N,N-dimethylpropenamide nih.govscispace.com |

| Reduction (Hydride Reduction) | LiAlH4 | N,N-dimethylpropan-1-amine libretexts.orgyoutube.com |

Radical-Triggered Transformations and Intermediate Formation

The unique electronic nature of ynamides makes them suitable partners in radical reactions. The nitrogen atom can polarize the triple bond and stabilize radical intermediates, facilitating novel transformations. nih.gov

A key reactive intermediate in the radical chemistry of ynamides is the vinyl radical. For instance, in photoinduced oxidative cyclopropanation of ene-ynamides, a cationic vinyl radical is generated through single-electron oxidation of the ynamide. ucla.edu This highly reactive intermediate can then participate in cascade reactions, such as intramolecular cyclization onto a tethered alkene, to form complex bicyclic structures. ucla.edulookchem.com

The radical chemistry of ynamides has been a subject of growing interest for the construction of various nitrogen-containing heterocycles. However, challenges such as controlling regioselectivity and preventing undesired side reactions, like C(sp)-N bond fission, remain areas of active research. nih.gov

Anionic Chemistry of this compound and Related Ynamides

The anionic chemistry of ynamides offers a rich platform for the development of novel synthetic methodologies. scispace.com The polarization of the alkyne bond and the presence of the electron-withdrawing amide group are key to this reactivity. scispace.com

One important area of ynamide anionic chemistry is intermolecular carbometallation. This involves the addition of an organometallic reagent across the triple bond. For example, the reaction of N-allyl-ynamides with Grignard reagents, followed by heating, can trigger an aza-Claisen rearrangement to produce homoallylic nitriles. scispace.com

Furthermore, terminal ynamides can be deprotonated with strong bases to form metallated terminal ynamides. These species are potent nucleophiles and can react with a variety of electrophiles, providing a straightforward route to more complex, functionalized ynamides. scispace.com While this compound is not a terminal ynamide, this reactivity is a cornerstone of ynamide chemistry.

Lithiated N-allyl-ynamides, generated by deprotonation, can undergo a rapid metallotropic equilibrium followed by a 6-endo-dig anionic cyclization to yield 1,4-dihydropyridines in good to excellent yields. scispace.com

Cationic Chemistry and Keteniminium Ion Precursors Derived from Ynamides

Ynamides serve as excellent precursors to highly electrophilic "activated" keteniminium ions. nih.gov These reactive intermediates are typically generated by the reaction of an ynamide with a Brønsted acid, a Lewis acid, or a π-acidic metal complex. saskoer.ca The generation of keteniminium ions from ynamides is a key step in many synthetic transformations. nih.govwikipedia.org

Upon treatment with a strong acid such as triflic acid, ynamides can form keteniminium triflates. These intermediates are highly reactive and can undergo a variety of subsequent reactions. For example, appropriately substituted ynamides can undergo an intramolecular nih.govsaskoer.ca-hydride shift from an unactivated C-H bond, followed by a cationic cyclization. This sequence provides an efficient route to tetrahydropyridines and piperidines. nih.gov

The electrophilicity of these keteniminium ions is such that they can react with a wide range of nucleophiles, including electron-rich arenes in Friedel-Crafts-type reactions. saskoer.ca The ability to generate and control the reactivity of these cationic intermediates has significantly expanded the synthetic utility of ynamides. nih.govsaskoer.ca

| Precursor | Activating Agent | Intermediate | Subsequent Reaction | Product Type |

| Substituted Ynamide | Triflic Acid | Keteniminium Ion | nih.govsaskoer.ca-Hydride Shift and Cationic Cyclization | Tetrahydropyridines, Piperidines nih.gov |

| Ynamide | Electrophile | Keteniminium Ion | Reaction with Electron-Rich Arenes | C2-aminoalkenylated arenes saskoer.ca |

Applications of N,n Dimethylprop 2 Ynamide in Complex Organic Synthesis

Versatile Building Block for Constructing Multifunctional Compounds and Architectures

The distinct electronic properties of ynamides, including N,N-dimethylprop-2-ynamide, make them powerful tools for organic synthesis. eurekaselect.comorgsyn.org The nitrogen atom's lone pair of electrons conjugates with the alkyne, creating a polarized system with a nucleophilic β-carbon and an electrophilic α-carbon. eurekaselect.combrad.ac.uk This inherent reactivity allows ynamides to participate in a wide array of chemical transformations, including oxidations, rearrangements, cyclizations, and cycloadditions, to build complex molecules. eurekaselect.combrad.ac.uk

Ynamides are generally more stable and easier to handle than their ynamine counterparts, making them more practical for synthetic applications. orgsyn.orgnih.gov Their utility is demonstrated in their ability to generate highly reactive ketenimine intermediates in a single step. researchgate.net These intermediates can then be used in various transformations to create diverse nitrogen-containing structures. researchgate.net The versatility of ynamides is further highlighted by their use in metal-catalyzed reactions, such as hydrofunctionalization, which allows for the regio- and stereoselective synthesis of highly substituted enamides. orgsyn.org

Synthesis of Nitrogen-Containing Heterocyclic Compounds

Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of pharmaceuticals and biologically active compounds. digitellinc.comnih.govu-szeged.hu Ynamides, such as this compound, have proven to be invaluable building blocks for the efficient and atom-economical synthesis of these important molecules. researchgate.net

The unique reactivity of ynamides enables their participation in various ring-forming reactions. researchgate.net For instance, they can undergo transformations mediated by Brønsted or Lewis acids to construct complex heterocyclic systems. researchgate.net Research has demonstrated the use of ynamides in Brønsted acid-promoted arene-ynamide cyclizations to create multicyclic quinolines, which are key components in the total synthesis of natural products like marinoquinolines. researchgate.net Furthermore, gold-catalyzed transformations of ynamides have been developed to construct N-containing tricyclic compounds, which are significant structural motifs in many bioactive molecules. researchgate.net The ability to use ynamides to rapidly assemble diverse and structurally complex nitrogen-containing molecules underscores their importance in synthetic and medicinal chemistry. researchgate.net

Contributions to Peptide Synthesis and Amide Formation

The formation of the amide bond is a cornerstone of organic and medicinal chemistry, most notably in the synthesis of peptides and proteins. luxembourg-bio.com Ynamides have been identified as novel and highly effective coupling reagents for this critical transformation, offering significant advantages over traditional methods. organic-chemistry.org

Synthesis of Simple Amides, Dipeptides, and Peptide Fragments

Ynamides facilitate a highly efficient, two-step, one-pot strategy for synthesizing amides and peptides under very mild conditions. organic-chemistry.org This process involves the hydroacyloxylation of the ynamide with a carboxylic acid to form a stable α-acyloxyenamide active ester, which then undergoes aminolysis to form the desired amide bond. organic-chemistry.orgacs.org A key advantage of this method is the absence of racemization when activating chiral carboxylic acids, a notorious problem in peptide synthesis. organic-chemistry.orgnih.gov This method shows broad substrate compatibility, working with various carboxylic acids and amines, and has been successfully applied to the synthesis of dipeptides and for peptide segment condensation with high yields. organic-chemistry.org For example, the synthesis of protected Leu-enkephalin has showcased the practical utility of ynamides in peptide synthesis. organic-chemistry.org

| Application | Reagent System | Key Advantage | Ref. |

| Amide & Peptide Synthesis | Ynamides (e.g., MYMsA, MYTsA) | Racemization-free activation of chiral carboxylic acids | organic-chemistry.org |

| Dipeptide Synthesis | Ynamides | High yields, mild conditions, broad substrate scope | organic-chemistry.org |

| Peptide Fragment Condensation | Ynamides | Suppression of epimerization, suitable for complex fragments | nih.govnih.gov |

Application of Ynamide Coupling Reagents in Sustainable Peptide Synthesis

Modern chemistry places a strong emphasis on sustainability and "green" methodologies. nih.gov Ynamide coupling reagents align with these principles by offering a more atom-economical and environmentally benign alternative to conventional peptide synthesis reagents. organic-chemistry.orgnih.gov Traditional methods often rely on reagents that generate significant waste. nih.gov In contrast, ynamide-mediated synthesis represents a greener approach. nih.gov

A significant advancement in this area is the development of an "inverse peptide synthesis" strategy that uses unprotected amino acids, elongating the peptide chain from the N-terminus to the C-terminus (N → C). acs.orgnih.gov This bio-inspired approach, enabled by ynamide coupling reagents, avoids the protection and deprotection steps required in standard synthesis, reducing waste and cost. nih.govnih.gov Furthermore, water-removable ynamide coupling reagents have been developed, allowing for product purification through a simple aqueous work-up, thereby eliminating the need for column chromatography. rsc.org The ability to recycle the ynamide by-product further enhances the sustainability of this method for potential industrial applications. nih.gov

Role in Medicinal Chemistry and Drug Discovery Synthetic Pathways

The ability to efficiently construct complex, biologically relevant molecules is crucial for drug discovery and development. Ynamides serve as important intermediates and reagents in the synthetic pathways that lead to these vital compounds.

Preparation of Biologically Relevant Molecules and Pharmaceutical Intermediates

The racemization-free nature of ynamide-mediated coupling is particularly valuable in medicinal chemistry, where maintaining the precise stereochemistry of a molecule is often critical for its biological activity. nih.gov This has been demonstrated in the total synthesis of the pharmaceutical agent carfilzomib, where a water-removable ynamide reagent was used, and no column chromatography was required for the entire 12-step synthesis. rsc.org

Ynamides are also used to incorporate unique structural motifs into peptides, such as thioamides. nih.gov The site-specific introduction of thioamide bonds into a peptide backbone, which can alter its conformation and biological properties, is readily achieved using ynamide reagents. nih.gov The versatility of ynamides extends to the synthesis of other valuable heterocyclic structures, such as 5-aminooxazoles, through reactions catalyzed by inexpensive metals. researchgate.net These applications highlight the role of this compound and related compounds in creating novel molecules and pharmaceutical intermediates that are essential for advancing drug discovery. researchgate.net

Design of Advanced Chemical Warheads in Therapeutic Agents

The ynamide functional group, as present in this compound, has been identified as a novel electrophilic warhead for the development of covalent inhibitors. Unlike traditional covalent modifiers that primarily target cysteine or lysine (B10760008) residues in proteins, ynamides have been shown to effectively modify carboxyl residues. This opens up new avenues for designing targeted therapies against proteins that lack suitably positioned cysteines or lysines.

The reactivity of the ynamide allows for the formation of a stable covalent bond with the carboxyl groups of aspartic and glutamic acid residues within a protein's binding site. This targeted covalent inhibition can lead to enhanced potency and prolonged duration of action compared to non-covalent inhibitors. For instance, by incorporating the ynamide warhead into the pharmacophores of kinase inhibitors, researchers have demonstrated moderate inhibition against the EGFR L858R mutant, a key target in certain cancers.

Table 1: Comparison of Electrophilic Warheads in Covalent Inhibitors

| Warhead | Target Residue(s) | Mechanism of Action |

| Ynamide | Aspartic Acid, Glutamic Acid | Nucleophilic addition of carboxylate |

| α,β-Unsaturated Amide | Cysteine, Lysine | Michael addition |

| Nitrile | Cysteine | Reversible covalent modification |

| Ketoamide | Cysteine | Nucleophilic addition |

Integration in Organometallic Chemistry and Complex Formation

This compound and its derivatives are valuable ligands and reagents in organometallic chemistry, particularly in transition metal-catalyzed reactions. The electron-rich triple bond of the ynamide can coordinate to metal centers, enabling a variety of transformations.

A notable application is in palladium catalysis, where N-allyl-N-sulfonyl ynamides undergo a palladium-catalyzed N-to-C allyl transfer to synthesize a diverse array of amidines. This transformation proceeds through the formation of a key ynamido-palladium-π-allyl complex. The reaction pathway can be influenced by the oxidation state of the palladium catalyst and the nature of other reactants, leading to either deallylation or allyl transfer products. This methodology provides a de novo route to pharmacologically relevant amidine scaffolds.

Furthermore, ynamides are extensively used in transition metal-catalyzed tandem reactions for the synthesis of nitrogen-containing heterocycles. achemblock.com The amide group in the ynamide structure imposes an electronic bias on the alkyne, directing the regioselective attack of nucleophiles. achemblock.com This has been exploited in reactions catalyzed by metals such as gold, copper, and zinc to construct complex molecular frameworks in an atom-economical manner. achemblock.com

Table 2: Palladium-Catalyzed Reactions of N-Allyl Ynamides

| Reaction Type | Key Intermediate | Product Class | Catalyst |

| N-to-C Allyl Transfer | Ynamido-palladium-π-allyl complex | Amidines | Pd(PPh₃)₂Cl₂ |

| Deallylation | Keteniminium Pd-complex | Non-allyl transferred amidines | Pd(II) sources |

Emerging Applications in Materials Science

The application of this compound specifically in materials science is a nascent field with limited detailed examples in the current literature. However, the inherent reactivity and functionality of the ynamide group suggest significant potential for its use in the development of advanced materials.

The broader class of ynamides and their ethynylogous counterparts, 1,3-butadiynamides, are being explored for the synthesis of novel functional materials. The push-pull electronic nature of the ynamide system is of interest for creating materials with unique optoelectronic properties. For example, the incorporation of 1,3-diynamide units into terthiophene structures has been investigated for the development of active materials for organic electronics, such as organic transistors and photovoltaic cells.

While direct polymerization or incorporation of this compound into polymeric materials is not yet well-documented, its potential as a monomer or a functionalizing agent for polymers and surfaces remains an area for future exploration. The reactive alkyne handle could be utilized in "click" chemistry reactions for surface modification or in the synthesis of functional polymers.

Asymmetric Synthesis Strategies Utilizing this compound

This compound and related ynamides are powerful building blocks in asymmetric synthesis, enabling the stereocontrolled construction of chiral molecules. mdpi.com A wide variety of catalytic enantioselective reactions have been developed that leverage the unique reactivity of the ynamide triple bond. mdpi.com

These strategies often involve the use of chiral catalysts, such as transition metal complexes with chiral ligands or chiral Brønsted acids, to control the stereochemical outcome of the reaction. Key asymmetric transformations involving ynamides include:

Cycloaddition Reactions: Ynamides participate in various cycloaddition reactions, such as [2+2], [3+2], and [4+3] cycloadditions, to afford a range of chiral cyclic and heterocyclic structures. For instance, catalytic asymmetric [2+2] cycloadditions of ynamides with α,β-unsaturated carbonyl compounds, catalyzed by copper salts, can produce chiral cyclobutenamines. mdpi.com

Aldol-Type Reactions: The use of terminal ynamides in aldol-type reactions allows for asymmetric carbon-carbon bond formation while retaining the N-alkynyl moiety for further functionalization. mdpi.com

Cascade Reactions: Intramolecular cascade reactions of ynamides have been developed to synthesize complex polycyclic systems with high stereoselectivity. For example, copper-catalyzed enantioselective cascade cyclizations of N-propargyl ynamide diynes can produce tetracyclic pyrroles with excellent enantiomeric excess. mdpi.com

Table 3: Overview of Asymmetric Reactions Utilizing Ynamides

| Reaction Type | Catalyst System | Product Type |

| [2+2] Cycloaddition | CuCl₂ / AgSbF₆ | Chiral Cyclobutenamines |

| [4+3] Cycloaddition | Gold catalyst with chiral ligand | Benzene-fused seven-membered oxacycles |

| Formal [3+2] Cycloaddition | Cu(CH₃CN)₄PF₆ / (S)-DTBM-SEGPHOS | Pyrrole-fused bicyclic scaffolds |

| 1,2-Addition to Isatins | Copper(bisoxazolidine) complex | Chiral 3-hydroxyoxindoles |

| Three-Component Reaction | Chiral N,N'-dioxide / Sc(OTf)₃ | Chiral α-acyloxyenamides |

Catalytic Innovations in N,n Dimethylprop 2 Ynamide Chemistry

Transition Metal Catalysis

Transition metals have proven to be exceptionally effective in activating the otherwise inert triple bond of ynamides, paving the way for a plethora of chemical transformations. The choice of metal and its ligand sphere dictates the reaction pathway, enabling chemists to achieve remarkable levels of selectivity and efficiency.

Copper-Catalyzed Transformations

Copper catalysts have emerged as cost-effective and powerful tools for the functionalization of ynamides. These catalysts have been successfully employed in a range of reactions, including hydroarylations, hydroborations, and various cyclization cascades, often proceeding with high regio- and stereoselectivity.

One notable application is the copper-catalyzed trans-hydroarylation of ynamides with boronic acids. This process offers a direct route to multifunctional (E)-α,β-disubstituted enamides under mild conditions. The reaction is believed to proceed through a sequence involving the formation of a copper-aryl species, which then undergoes a syn-carbocupration with the ynamide. Subsequent isomerization and protodecupration yield the final product. The coordination between the copper catalyst and the amide oxygen is thought to play a crucial role in the observed selectivity.

Copper catalysis has also been instrumental in the radical trans-selective hydroboration of ynamides using N-heterocyclic carbene (NHC)-boranes. This method provides access to trans-borylated enamides, which are valuable synthetic intermediates. The reaction is compatible with a wide array of functional groups and can be scaled up, highlighting its practical utility. Mechanistic studies suggest the involvement of a free radical pathway.

Furthermore, copper-catalyzed asymmetric tandem reactions have been developed, capitalizing on the azide-ynamide cyclization to generate α-imino copper carbenes. These reactive intermediates can then participate in subsequent transformations, such as cyclopropanation and the Doyle-Kirmse reaction, to afford chiral polycyclic N-heterocycles with high enantioselectivity. This approach represents a significant advance in generating α-imino copper carbenes directly from alkynes and constitutes the first example of asymmetric azide-alkyne cyclization.

Table 1: Examples of Copper-Catalyzed Reactions with Ynamide Derivatives

| Reaction Type | Catalyst System | Product | Key Features |

|---|---|---|---|

| trans-Hydroarylation | CuI / L6 / Ag2CO3 | (E)-α,β-disubstituted enamides | High regio- and stereoselectivity, mild conditions. |

| trans-Hydroboration | Cu(I) catalyst | trans-boryl enamides | Radical mechanism, good functional group tolerance. |

| Asymmetric Cyclopropanation | Copper catalyst | Chiral polycyclic N-heterocycles | Via α-imino copper carbenes, high enantioselectivity. |

| Enantioselective Doyle-Kirmse | Copper catalyst | Chiral organic-chemistry.orgresearchgate.netthiazino[3,2-b]indoles | Non-diazo approach, excellent enantioselectivity. |

Palladium-Catalyzed Reactions, including Allylidyne Complex Synthesis

Palladium catalysis is a cornerstone of modern organic synthesis, and its application to ynamide chemistry has led to novel and efficient bond-forming strategies. While the synthesis of true allylidyne complexes from N,N-dimethylprop-2-ynamide is a highly specialized area, a closely related and synthetically valuable transformation involves the palladium-catalyzed N-to-C allyl transfer in N-allyl-N-sulfonyl ynamides. This reaction proceeds through a key ynamido-palladium-π-allyl intermediate and provides a de novo route to a diverse range of amidines. nih.gov

The reaction mechanism is thought to be initiated by the oxidative addition of a Pd(0) species to the N-allyl ynamide. nih.gov Alternatively, a Pd(II) catalyst can act as a π-Lewis acid to activate the ynamide, forming a keteniminium palladium complex. nih.gov The subsequent steps involve nucleophilic attack by an amine and the crucial allyl transfer step, ultimately yielding the amidine product. The choice of palladium source (Pd(0) vs. Pd(II)) and the reaction conditions can influence the product distribution. nih.gov This transformation highlights the unique reactivity of ynamido-metal complexes and their potential for developing new synthetic methodologies. nih.govnih.gov

Table 2: Palladium-Catalyzed Allyl Transfer of an N-Allyl Ynamide

| Substrate | Catalyst | Reagent | Product | Intermediate |

|---|---|---|---|---|

| N-allyl-N-sulfonyl ynamide | Pd(PPh3)2Cl2 | Amine | Amidine | Ynamido-palladium-π-allyl complex |

Gold-Catalyzed Processes, including Cycloadditions

Gold catalysts have shown remarkable efficacy in activating the triple bond of ynamides towards nucleophilic attack, enabling a variety of powerful transformations, particularly cycloaddition reactions. The strong π-philicity of gold catalysts facilitates the formation of key intermediates, such as α-imino gold carbenes and keteniminium species, which then undergo further reactions to construct complex molecular architectures.

A significant example is the gold-catalyzed formal [3+2] cycloaddition between ynamides and isoxazoles. This reaction provides a rapid and practical route to polysubstituted 2-aminopyrroles, which are important structural motifs in medicinal chemistry. Mechanistic investigations suggest that the reaction proceeds through an α-imino gold carbene pathway, offering an atom-economic method for the generation of these reactive intermediates. The reaction is characterized by its mild conditions, high flexibility, and tolerance to moisture and air.

Gold catalysts also promote formal [4+3] cycloadditions of ynamides with chiral epoxides, leading to the synthesis of benzene-fused seven-membered oxacycles with moderate to high enantioselectivity. The proposed mechanism involves the activation of the ynamide by the gold catalyst to form a ketenimine intermediate. This is followed by reaction with the epoxide to generate an oxonium species, which then undergoes an SN2-type attack and subsequent deauration and proton transfer to yield the final product.

Nickel-Catalyzed Reactions

Nickel catalysis offers a cost-effective and often complementary alternative to palladium and other precious metals. In the context of ynamide chemistry, nickel catalysts have been successfully utilized for transformations such as hydroamination.

A notable example is the Ni(OTf)2-catalyzed regioselective hydroamination of ynamides with secondary amines. organic-chemistry.org This protocol provides a straightforward method for the synthesis of substituted ethene-1,1-diamine (B14131556) compounds in good yields and with high regioselectivities. organic-chemistry.org The reaction exhibits a broad substrate scope with respect to both the secondary amine and the ynamide, and it tolerates a variety of functional groups. organic-chemistry.org A proposed mechanism involves the activation of the alkyne bond by the nickel catalyst to form a vinyl Ni(II) intermediate, which is then intercepted by the secondary amine. organic-chemistry.org Deuterium labeling studies have confirmed that the proton involved in the hydroamination originates from the secondary amine. organic-chemistry.org

While the broader field of nickel catalysis includes powerful reactions like the Mizoroki-Heck cyclization of amide electrophiles, the specific application of these to this compound remains a developing area. nih.gov The unique properties of nickel, such as its facile oxidative addition and ability to access multiple oxidation states, suggest that further innovative nickel-catalyzed transformations of ynamides will be developed in the future. nih.gov

Organocatalysis and Brønsted Acid-Catalyzed Cyclizations

In addition to transition metal catalysis, organocatalysis and Brønsted acid catalysis have emerged as powerful strategies for activating ynamides and promoting their participation in a variety of transformations, particularly cyclization reactions. These metal-free approaches offer advantages in terms of cost, sustainability, and sometimes, unique reactivity profiles.

Brønsted acids have been shown to be effective promoters for the cyclization of ynamides. researchgate.netrsc.org For instance, the Brønsted acid-promoted arene-ynamide cyclization has been developed for the construction of 3H-pyrrolo[2,3-c]quinolines. nih.gov This reaction involves the generation of a highly reactive keteniminium intermediate from the protonation of the ynamide, followed by an electrophilic aromatic substitution to furnish the fused quinoline (B57606) systems in high yields. nih.gov This methodology has been successfully applied to the total synthesis of several natural products. nih.gov Similarly, Brønsted acids can promote cascade alkylation/cyclization reactions of pyrroles with N,N-dimethylaminomethyleneglutaconic acid dinitrile to afford functionalized cyclopenta[b]pyrroles with excellent diastereoselectivity. dicp.ac.cn

Organocatalysis has also been employed to achieve enantioselective transformations of ynamides. For example, a chiral secondary amine catalyst can be used to promote an enantioselective Conia-ene-type cyclization of ynamides, leading to the formation of chiral morphans and normorphans. The careful selection of the ynamide protecting group and the solvent is crucial for controlling the reaction outcome.

Design and Optimization of Catalytic Systems and Ligands

The success of many catalytic transformations of this compound and its derivatives hinges on the rational design and optimization of the catalyst and its associated ligands. The ligand plays a critical role in modulating the steric and electronic properties of the metal center, thereby influencing the activity, selectivity, and stability of the catalyst.

In copper-catalyzed reactions, the design of hemilabile N,N,N-ligands has been shown to be crucial for achieving high efficiency and enantioselectivity in enantioconvergent radical cross-coupling reactions. sustech.edu.cn By introducing steric hindrance near one of the coordinating nitrogen atoms, the ligand can switch between a bidentate and a tridentate coordination mode. This hemilability allows the ligand to promote the desired radical cross-coupling pathway in its tridentate form while delivering excellent enantiocontrol in its bidentate form. sustech.edu.cn

For palladium-catalyzed reactions, the choice of ligand is also critical. For instance, in the cross-coupling of amines with alkenyl bromides, the use of 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP) as a ligand in conjunction with a palladium(0) source has been found to be optimal for achieving high yields of the corresponding enamines and imines. nih.gov The development of new tetradentate Schiff base ligands for palladium(II) has also been explored for applications in reactions such as the Mizoroki-Heck reaction. researchgate.net

Computational methods are increasingly being used to guide the design of new ligands and to understand the mechanisms of catalytic reactions. These theoretical investigations can provide valuable insights into the factors that control reactivity and selectivity, thereby accelerating the development of more efficient and selective catalytic systems.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of N,N-dimethylprop-2-ynamide by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

In ¹H NMR spectroscopy, the acetylenic proton (≡C-H) is expected to produce a distinct singlet in the range of 2.5-3.5 ppm. The two N-methyl groups (-N(CH₃)₂) may appear as one or two singlets, depending on the rate of rotation around the amide C-N bond. Restricted rotation, a common feature in amides due to partial double bond character, would render the methyl groups chemically non-equivalent, resulting in two separate signals.

¹³C NMR spectroscopy provides further structural confirmation. The carbonyl carbon (C=O) typically resonates significantly downfield, generally in the 165-190 ppm region. The two sp-hybridized carbons of the alkyne functional group would appear in the 70-110 ppm range. The N-methyl carbons are expected to produce signals further upfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Acetylenic C-H | 2.5 - 3.5 | - |

| N-Methyl (CH₃)₂ | 2.8 - 3.2 | 35 - 40 |

| Carbonyl C=O | - | 165 - 190 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups within this compound by detecting their characteristic vibrational frequencies. The presence of both an amide and a terminal alkyne group gives rise to a distinctive IR spectrum.

A sharp, strong absorption band corresponding to the stretching vibration of the terminal alkyne C-H bond is expected to appear around 3300 cm⁻¹. The carbon-carbon triple bond (C≡C) stretch, while sometimes weak in symmetrical alkynes, should be observable in the 2100-2140 cm⁻¹ region for this terminal alkyne.

The most prominent feature for the amide group is the strong carbonyl (C=O) stretching vibration, known as the Amide I band, which typically occurs in the range of 1630-1680 cm⁻¹ for tertiary amides. The C-N stretching vibration can also be observed at lower frequencies.

Table 2: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Terminal Alkyne | ≡C-H Stretch | ~3300 | Strong, Sharp |

| Terminal Alkyne | C≡C Stretch | 2100 - 2140 | Medium to Weak |

| Amide | C=O Stretch (Amide I) | 1630 - 1680 | Strong |

Mass Spectrometry Techniques in Product Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through the analysis of its fragmentation patterns. The nominal molecular weight of this compound is 97.12 g/mol .

High-resolution mass spectrometry (HRMS) can confirm the exact mass and molecular formula (C₅H₇NO). Analysis of the fragmentation pattern in electron ionization (EI) mass spectrometry can reveal characteristic losses. For alkynyl amides, fragmentation may involve cleavage of the C-C bond adjacent to the carbonyl group or the loss of the terminal acetylenic hydrogen. The McLafferty rearrangement is a common fragmentation pathway for amides possessing a γ-hydrogen, though this is not present in this compound.

Predicted mass-to-charge ratios (m/z) for various adducts of the molecule can be calculated to aid in identification from different ionization techniques.

Table 3: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | Mass-to-Charge Ratio (m/z) |

|---|---|

| [M+H]⁺ | 98.0600 |

| [M+Na]⁺ | 120.0419 |

| [M-H]⁻ | 96.0455 |

| [M+NH₄]⁺ | 115.0866 |

| [M+K]⁺ | 136.0159 |

Data sourced from PubChem predictions.

Theoretical and Computational Studies of N,n Dimethylprop 2 Ynamide Reactivity

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity

No dedicated Density Functional Theory (DFT) investigations on the electronic structure and reactivity profile of N,N-dimethylprop-2-ynamide were found in the public domain. Such studies for the general class of ynamides often focus on the polarization of the alkyne bond due to the nitrogen atom, which imparts unique reactivity, but specific calculations, molecular orbital diagrams, or electronic property data for this compound are not available.

Prediction and Rationalization of Regioselectivity and Stereoselectivity in Ynamide Reactions

No computational studies predicting or rationalizing the regioselectivity and stereoselectivity of reactions for this compound could be located. Research on other ynamide systems suggests that selectivity is influenced by factors like the substituents on the nitrogen and alkyne terminus, as well as the catalyst employed, but specific predictive models or energy calculations for this compound have not been published.

Analysis of Substituent Effects on Reaction Pathways

A specific analysis of the effect of the two methyl groups on the nitrogen atom of this compound on its reaction pathways has not been the subject of a dedicated computational study. While the influence of various electron-withdrawing and donating groups on the nitrogen of the ynamide functionality has been investigated more broadly to understand their impact on reactivity and reaction outcomes, data specific to the dimethylamino group of this particular molecule is absent from the literature.

Molecular Dynamics Simulations in Ynamide-Based System Analysis

No publications detailing the use of molecular dynamics (MD) simulations to analyze systems containing this compound were identified. MD simulations are a powerful tool for understanding the dynamic behavior of molecules and their interactions in various environments, but this methodology has not been applied to study this compound according to available records.

Future Research Directions and Emerging Paradigms in N,n Dimethylprop 2 Ynamide Chemistry

Development of Novel and Sustainable Synthetic Routes

While several methods exist for the synthesis of ynamides, the development of more sustainable and efficient routes to access N,N-dimethylprop-2-ynamide and its derivatives remains a key research focus. nih.gov Traditional methods often rely on copper-mediated cross-coupling reactions, which, while effective, can present challenges related to metal contamination and waste generation. bham.ac.uk Future efforts are anticipated to center on catalyst-free methodologies and the use of more environmentally benign reagents and solvents.

One promising avenue is the refinement of elimination-based strategies. For instance, the dehydrohalogenation of haloenamides offers a metal-free alternative. nih.gov Research in this area could focus on optimizing reaction conditions to improve yields and broaden the substrate scope, making it a more general and practical approach for the synthesis of this compound.

Furthermore, the exploration of novel activation methods for the nitrogen-alkyne bond formation is a burgeoning area. This could involve the use of hypervalent iodine reagents or photoredox catalysis to forge the N-C(sp) bond under mild conditions, thereby avoiding the need for pre-functionalized starting materials and reducing the number of synthetic steps. The development of one-pot procedures that combine multiple synthetic operations will also contribute to more sustainable and atom-economical routes. nih.gov

A comparative analysis of existing and emerging synthetic strategies is presented in the table below:

| Synthetic Strategy | Key Features | Advantages | Challenges |

| Copper-Mediated Cross-Coupling | Employs copper catalysts to couple amides with alkynyl halides or related species. bham.ac.uk | Generally high yielding and reliable for a broad range of substrates. | Potential for metal contamination in the final product; requires stoichiometric copper reagents in some cases. nih.gov |

| Elimination of Haloenamides | Involves the base-induced elimination of a hydrogen halide from a dihaloenamide precursor. nih.gov | Metal-free approach, which is advantageous for applications in medicinal chemistry and materials science. | May require harsh reaction conditions (e.g., strong bases) and the synthesis of the haloenamide precursor can be multi-stepped. |

| Isomerization of Propargyl Amides | Base-catalyzed isomerization of readily available propargyl amides to the corresponding ynamides. nih.gov | Utilizes simple and accessible starting materials. | Often results in mixtures of products and can be difficult to control the regioselectivity. |

| Photoredox Catalysis | Utilizes visible light and a photocatalyst to generate reactive intermediates for N-alkynylation. | Mild reaction conditions and the potential for novel bond disconnections. | Requires specialized equipment and the development of suitable photocatalyst systems. |

Exploration of Unprecedented Reactivity and Transformative Pathways

The unique electronic nature of the ynamide functionality, characterized by a polarized carbon-carbon triple bond, provides a fertile ground for the discovery of novel chemical transformations. nih.govrsc.org While the participation of this compound in cycloaddition reactions is well-established, future research will likely uncover unprecedented reactivity patterns. rsc.org

One area of emerging interest is the exploration of radical-mediated reactions. The electron-rich nature of the ynamide alkyne makes it susceptible to attack by electrophilic radicals, opening up new avenues for the synthesis of highly functionalized enamides. scispace.com For instance, sulfur-radical-triggered cyclizations of yne-ynamides have demonstrated a rare instance where the reactivity of a simple alkyne surpasses that of the ynamide, leading to the regioselective formation of thioaryl pyrroles. scispace.comresearchgate.netuohyd.ac.in This highlights the potential for discovering divergent reactivity pathways by carefully controlling the reaction conditions and the nature of the radical initiator.

Furthermore, the development of novel cascade reactions initiated by the activation of this compound is a promising research direction. These transformations, which involve a series of sequential reactions in a single synthetic operation, can rapidly build molecular complexity from simple starting materials. Gold-catalyzed cascade reactions of 1,3-butadiynamides, which can be considered as ethynylogous ynamides, have been shown to produce complex heterocyclic scaffolds. nih.gov Similar strategies applied to this compound could lead to the efficient synthesis of novel nitrogen-containing heterocycles.

The table below summarizes some of the emerging transformative pathways for ynamides:

| Reaction Type | Description | Potential Products |

| Radical Cyclizations | Sulfur-radical-triggered cyclization of yne-tethered ynamides. scispace.com | 4-Thioaryl pyrroles. researchgate.netuohyd.ac.in |

| Divergent Reactivity with Azides | Triflic acid-promoted reaction of ynamides with azides leading to different products based on the azide (B81097) structure. researchgate.netrsc.org | β-Enaminoamides and oxazolidine-2,4-diones. researchgate.netrsc.org |

| [2+2+2]-Cycloadditions | Gold-catalyzed cycloaddition between an ynamide and two nitrile molecules. rsc.org | 4-Aminopyridines. rsc.org |

| Dehydro-Diels-Alder Reactions | Gold-catalyzed cycloisomerization of ynamide-ynes. researchgate.net | Substituted benzo[b]carbazoles. researchgate.net |

Expanding the Scope of Applications in Targeted Chemical Synthesis and Advanced Materials

The versatility of this compound as a synthetic building block has been demonstrated in the synthesis of a variety of complex molecules and heterocyclic systems. nih.gov Future research will focus on expanding its applications in areas such as targeted chemical synthesis for drug discovery and the development of advanced materials.

In the realm of medicinal chemistry, the enamide and amide functionalities, which can be readily accessed from this compound, are prevalent in numerous biologically active compounds. The development of novel synthetic methodologies that utilize this compound to construct these motifs with high efficiency and stereocontrol will be of significant interest. For instance, ynamides can serve as racemization-free coupling reagents in the synthesis of chiral amides and peptides. rsc.org